molecular formula C19H17IO3S B1583041 Diphenyliodonium p-toluenesulfonate CAS No. 6293-66-9

Diphenyliodonium p-toluenesulfonate

Cat. No. B1583041
CAS RN: 6293-66-9
M. Wt: 452.3 g/mol
InChI Key: UMIKAXKFQJWKCV-UHFFFAOYSA-M
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Description

Diphenyliodonium p-toluenesulfonate, also known as DPIpTS, is a compound with the linear formula (C6H5)2IC6H4(SO3)CH3 . It has a molecular weight of 452.31 . This compound is used as a cationic photoinitiator and a photoacid generator .


Molecular Structure Analysis

The molecular formula of this compound is (C6H5)2IC6H4(SO3)CH3 . The SMILES string representation is Cc1ccc(cc1)S([O-])(=O)=O.I+c3ccccc3 .


Chemical Reactions Analysis

Diphenyliodonium salts, including this compound, can function as radical initiators . Electron transfer from the excited state of a sensitizer to the iodonium salt results in initiating radicals .


Physical And Chemical Properties Analysis

This compound has a melting point of 188-191 °C (lit.) . It is an electronic grade compound with an assay of ≥99% trace metals basis .

Scientific Research Applications

Catalyst Precursor in Methoxycarbonylation

Diphenyliodonium p-toluenesulfonate exhibits effectiveness as a catalyst precursor in the methoxycarbonylation of olefins. This application is crucial in synthesizing various organic compounds. The complex [Pd(OTs)(dppo)]OTs, where OTs is p-toluenesulfonate, has been identified as an effective catalyst precursor for the selective methoxycarbonylation of ethylene and styrene, leading to the production of methyl propanoate and a mixture of methyl 3-phenylpropanoate and methyl 2-phenylpropanoate (Gusev et al., 2003).

Role in Organic Synthesis

This compound plays a significant role in the synthesis of highly substituted imidazoles. Its application in Brønsted acidic ionic liquids as a catalyst has been noted for the efficient and reusable one-pot synthesis of these compounds under solvent-free conditions. This process is vital for the production of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles (Shaterian et al., 2011).

Photopolymerization Initiator

The compound has been utilized as a novel photoacid generator for cationic photopolymerization. This application is significant in UV-curing of various monomers like epoxy, vinyl ether, and oxetane. This compound, in its role as a photoinitiator, has shown advantageous reactivity compared to other common onium salt photo-acid generators (Klikovits et al., 2017).

Bioelectronics Research

In the field of bioelectronics, this compound doped polymers, like poly(3,4-ethylenedioxythiophene) (PEDOT), have shown potential in controlling cell growth on substrates. The electrical stimuli provided by these doped polymers can influence cell location and morphology, a crucial aspect in bioelectronics research (Wan et al., 2009).

Safety and Hazards

When handling Diphenyliodonium p-toluenesulfonate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diphenyliodonium p-toluenesulfonate plays a crucial role in biochemical reactions as a cationic photoinitiator and photoacid generator. It interacts with various enzymes, proteins, and other biomolecules, facilitating photopolymerization and other photochemical processes. The compound’s ability to generate acid upon exposure to light makes it valuable in initiating polymerization reactions. It interacts with enzymes such as phenol 2-monooxygenase and catechol 1,2-dioxygenase, which are involved in the degradation of aromatic compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s photoinitiating properties can lead to the generation of reactive oxygen species (ROS), which can impact cellular redox states and induce oxidative stress. This, in turn, can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a cationic photoinitiator and photoacid generator. Upon exposure to light, the compound undergoes photolysis, generating reactive intermediates that can initiate polymerization reactions. These intermediates can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate acid upon photolysis is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its photoinitiating efficiency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being noted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as initiating polymerization reactions without causing significant toxicity. At higher dosages, toxic or adverse effects may be observed, including oxidative stress and cellular damage. Threshold effects have been noted, with specific dosages required to achieve desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as phenol 2-monooxygenase and catechol 1,2-dioxygenase, which play roles in the breakdown of aromatic compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to generate acid upon photolysis can also influence its distribution and transport within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, with specific subcellular compartments providing the necessary environment for its photoinitiating properties to be effective .

properties

IUPAC Name

diphenyliodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIKAXKFQJWKCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Iodonium, diphenyl-, p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90212135
Record name Iodonium, diphenyl-, p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6293-66-9
Record name Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6293-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyliodonium p-toluenesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8983
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iodonium, diphenyl-, p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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